N-(2-{[4-(TERT-BUTYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ETHYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[4-(TERT-BUTYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ETHYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring, a pyrimidine ring, and various functional groups such as nitro, methyl, and trifluoromethyl
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include tert-butyl nitrite, trifluoromethyl iodide, and various sulfur-containing compounds .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[4-(TERT-BUTYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ETHYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The trifluoromethyl and tert-butyl groups can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N-(2-{[4-(TERT-BUTYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ETHYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2-{[4-(TERT-BUTYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ETHYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(4-TERT-BUTYL-THIAZOL-2-YL)-2-CHLORO-BENZAMIDE: Shares structural similarities but differs in functional groups and overall activity.
N-(4-TERT-BUTYL-THIAZOL-2-YL)-4-FLUORO-BENZAMIDE: Another structurally related compound with distinct properties and applications.
Uniqueness
N-(2-{[4-(TERT-BUTYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ETHYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its combination of functional groups and the specific arrangement of its molecular structure. This uniqueness contributes to its diverse range of applications and potential for further research and development .
Properties
Molecular Formula |
C16H19F3N6O3S |
---|---|
Molecular Weight |
432.4g/mol |
IUPAC Name |
N-[2-[4-tert-butyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylethyl]-1-methyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C16H19F3N6O3S/c1-15(2,3)10-7-11(16(17,18)19)22-14(21-10)29-6-5-20-13(26)12-9(25(27)28)8-24(4)23-12/h7-8H,5-6H2,1-4H3,(H,20,26) |
InChI Key |
VLGVRWSFZRBVEL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=NC(=N1)SCCNC(=O)C2=NN(C=C2[N+](=O)[O-])C)C(F)(F)F |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=N1)SCCNC(=O)C2=NN(C=C2[N+](=O)[O-])C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.